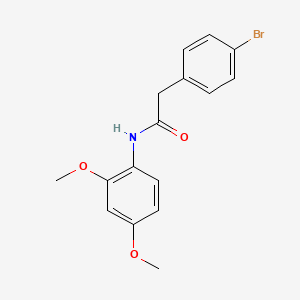

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide

Description

2-(4-Bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 4-bromophenyl group attached to the methylene carbon of the acetamide backbone and a 2,4-dimethoxyphenyl group linked to the nitrogen atom.

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c1-20-13-7-8-14(15(10-13)21-2)18-16(19)9-11-3-5-12(17)6-4-11/h3-8,10H,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZQWFQLGAAHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the acetamide group can lead to the formation of amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetamides.

Oxidation Reactions: Products include quinones or other oxidized derivatives.

Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

Scientific Applications of 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide

This compound is an organic compound belonging to the class of acetamides. It is characterized by a bromophenyl group and a dimethoxyphenyl group attached to an acetamide moiety. This compound is used in scientific research as a building block in organic synthesis, a precursor for synthesizing complex molecules, and is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also investigated for potential therapeutic effects and as a lead compound for drug development, as well as in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is a precursor in creating more complex molecules. The presence of the bromophenyl and dimethoxyphenyl groups allows for various chemical modifications and functionalizations, making it a versatile intermediate in synthesizing complex organic compounds. Key reactions involving this compound include substitution, oxidation, and reduction. Substitution reactions yield substituted phenylacetamides, while oxidation reactions can produce quinones or other oxidized derivatives, and reduction reactions result in corresponding amines.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

This compound is explored for potential therapeutic effects and as a lead compound for drug development. Other compounds containing a bromophenyl group have been investigated for treating cognitive symptoms of schizophrenia and Alzheimer's disease . Similarly, N-(4-methoxyphenyl) caffeamide has been investigated for melanogenesis activity . Moreover, sulfonamides having benzodioxane and acetamide moieties have been screened against α-glucosidase and acetylcholinesterase enzymes to explore their therapeutic potential for T2DM and AD .

Industry

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Positional Isomerism in Methoxy Substituents

Compound : N-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide

- Structural Difference : 3,4-Dimethoxyphenyl vs. 2,4-dimethoxyphenyl in the target compound.

- Key Properties: Molecular weight: 350.21 g/mol logP: 3.36 Hydrogen bond donors: 1

Heterocyclic vs. Aryl Substituents

Compound : N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structural Difference : Thiophene ring replaces the 4-bromophenyl group on the acetamide’s methylene carbon.

- Biological Activity : Demonstrates antimycobacterial activity, attributed to the thiophene moiety’s electron-rich nature and planar structure, which may facilitate membrane penetration .

Compound : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structural Difference: Pyridazinone ring replaces the methoxyphenyl group.

- Biological Activity : Acts as a mixed FPR1/FPR2 agonist, suggesting heterocyclic systems enhance receptor specificity and intracellular signaling (e.g., calcium mobilization in neutrophils) .

Functional Group Modifications

Compound : 2-[(4-Bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide

- Structural Difference : Thioether (S) linkage replaces the methylene carbon-oxygen bond.

- Implications : The sulfur atom increases lipophilicity (higher logP) and may alter metabolic stability compared to oxygen-containing analogs.

Compound : N-(4-Bromophenyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide

- Structural Difference : Coumarin-derived substituent replaces the dimethoxyphenyl group.

- Biological Activity : Exhibits enhanced antibacterial activity against E. coli and S. aureus, likely due to coumarin’s DNA-intercalating properties .

Physicochemical and Pharmacokinetic Profiling

*Estimated based on molecular formula; †Predicted via analogous data from ; ‡Estimated via ChemDraw.

Biological Activity

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a dimethoxyphenyl group attached to an acetamide moiety. This unique structure may influence its interaction with biological targets, making it a subject of various studies focused on its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although detailed mechanisms require further elucidation .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Using the Sulforhodamine B (SRB) assay, the compound showed promising results with an IC50 value of approximately 15 µM, indicating substantial cytotoxicity against cancer cells .

Study on Anticancer Efficacy

In a specific study evaluating the anticancer effects of this compound, researchers found that the compound induced apoptosis in MCF7 cells. The study utilized flow cytometry to assess cell cycle progression and apoptosis markers, revealing that treated cells exhibited increased sub-G1 population, indicative of apoptotic cell death .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of this compound against a range of pathogens. The results highlighted that the compound was particularly effective against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

The mechanism by which this compound exerts its biological effects is thought to involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.